AP-238 (hydrochloride)

Description

Contextualization within Novel Synthetic Opioid Research

The rise of novel psychoactive substances (NPS) has led to the emergence of various synthetic opioid classes, including the acylpiperazines. core.ac.uk AP-238 is considered a new generation acylpiperazine opioid that appeared on the illicit drug market following legal restrictions on fentanyl analogs. core.ac.uk It was first reported by NPS Discovery in November 2020. cfsre.orgresearchgate.net Research into compounds like AP-238 is crucial for the development of analytical methods for their detection and for understanding their pharmacological profiles. core.ac.uknih.gov

Historical Perspective of Acylpiperazine Analogs in Chemical Science

The parent compound of the acylpiperazine class, AP-237 (bucinnazine), was first synthesized in the 1970s in Japan and was later used in China as an analgesic for cancer pain. wikipedia.org Bucinnazine and its analogs were initially investigated for their potent analgesic properties. wikipedia.org The synthesis of AP-238 and other related piperazino derivatives was originally described in patents from the 1980s. usdoj.gov These compounds, including AP-237, 2-methyl-AP-237, and AP-238, are all agonists of the µ-opioid receptor. www.gov.uk

Research Significance and Academic Relevance

AP-238 is significant to the scientific community, particularly in forensic and clinical toxicology. nih.gov As a novel synthetic opioid, it is a subject of research to understand its metabolism, pharmacokinetic profile, and potential biomarkers of consumption. core.ac.uknih.gov In silico studies have been employed to predict its absorption, distribution, metabolism, and excretion (ADME) profile, highlighting its potential for high gastrointestinal absorption and blood-brain barrier permeability. nih.gov In vitro studies using human liver microsomes have been conducted to identify its metabolites, which is crucial for developing reliable methods for its detection in biological samples. core.ac.ukuni-freiburg.de

Chemical and Physical Properties

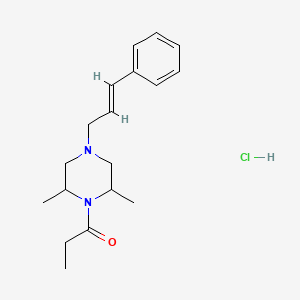

AP-238 (hydrochloride) is a crystalline solid with the formal name 1-[2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-propanone, monohydrochloride. sapphirebioscience.comcaymanchem.com

Table 1: Physicochemical Properties of AP-238 (hydrochloride)

| Property | Value | Source |

|---|---|---|

| Formal Name | 1-[2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-propanone, monohydrochloride | sapphirebioscience.comcaymanchem.com |

| CAS Number | 2749171-05-7 | sapphirebioscience.comcaymanchem.com |

| Molecular Formula | C₁₈H₂₆N₂O • HCl | caymanchem.com |

| Formula Weight | 322.9 | sapphirebioscience.comcaymanchem.com |

| Purity | ≥98% | caymanchem.com |

| Formulation | A crystalline solid | caymanchem.com |

| λmax | 254 nm | caymanchem.com |

| Solubility | DMF: 10 mg/ml; DMSO: 15 mg/ml; Ethanol (B145695): 30 mg/ml; PBS (pH 7.2): 10 mg/ml | caymanchem.com |

Research Findings

In Vitro Pharmacological Studies

Research has shown that AP-238 is an agonist for the µ-opioid receptor (MOR). medchemexpress.com In a β-arrestin recruitment assay, AP-238 was identified as the most potent among a panel of tested cinnamylpiperazines, with an EC₅₀ of 248 nM. core.ac.uknih.govmedchemexpress.com However, its potency was considerably less than that of fentanyl. core.ac.uk The in vitro MOR activation potential of cinnamylpiperazines like AP-238 was found to be lower than that of fentanyl and other novel synthetic opioids. nih.govresearchgate.net

Table 2: In Vitro Activity of AP-238

| Assay | Target | Result (EC₅₀) | Source |

|---|

Metabolism Studies

The metabolism of AP-238 has been investigated to identify biomarkers for consumption. core.ac.uk An in vitro study using pooled human liver microsomes (pHLMs) identified 12 phase I metabolites. core.ac.uk These metabolites were primarily formed through hydroxylation, O-methylation, or N-deacylation. core.ac.ukuni-freiburg.de Further analysis of human urine samples confirmed these 12 metabolites and identified an additional 15 phase I and five phase II metabolites, totaling 32 metabolites. core.ac.uk The main metabolic pathways involve hydroxylation and N-deacylation. core.ac.uk

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H27ClN2O |

|---|---|

Molecular Weight |

322.9 g/mol |

IUPAC Name |

1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one;hydrochloride |

InChI |

InChI=1S/C18H26N2O.ClH/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17;/h5-11,15-16H,4,12-14H2,1-3H3;1H/b11-8+; |

InChI Key |

MKVRJEWKXNVTIF-YGCVIUNWSA-N |

Isomeric SMILES |

CCC(=O)N1C(CN(CC1C)C/C=C/C2=CC=CC=C2)C.Cl |

Canonical SMILES |

CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ap 238 Hydrochloride

Precursor Chemistry and Synthetic Pathways

Table 1: Key Chemical Precursors for AP-238 Synthesis

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 2,6-Dimethylpiperazine (B42777) | C₆H₁₄N₂ | Core heterocyclic scaffold |

| Cinnamyl chloride (or bromide) | C₉H₉Cl | Source of the N-cinnamyl moiety |

| Propionyl chloride (or propionic anhydride) | C₃H₅ClO | Source of the N-propionyl moiety |

| Hydrochloric acid | HCl | Used for final salt formation |

Synthesis of Core Piperazine (B1678402) Scaffold

The central structural component of AP-238 is the 2,6-dimethylpiperazine ring. service.gov.uk The synthesis of this specific substituted piperazine is a critical preliminary step. Industrial-scale production of 2,6-dimethylpiperazine can be achieved through methods involving catalytic hydrogenation and cyclization reactions, starting from appropriate acyclic precursors. The presence of methyl groups at the 2 and 6 positions introduces chirality into the molecule, a significant factor in its final stereochemistry. service.gov.uk

Introduction of Propionyl and Cinnamyl Moieties

With the 2,6-dimethylpiperazine core synthesized, the next phase involves the selective functionalization of the two nitrogen atoms. This is typically achieved in a stepwise manner.

N-Alkylation with Cinnamyl Group: One of the secondary amine nitrogens of the 2,6-dimethylpiperazine ring is alkylated using a cinnamyl halide, such as cinnamyl chloride or cinnamyl bromide. This reaction attaches the (2E)-3-phenylprop-2-en-1-yl group to the N4 position, yielding N-cinnamyl-2,6-dimethylpiperazine as an intermediate. The selection of the (E)-isomer of the cinnamyl halide is crucial for the final stereochemistry of the side chain. cfsre.orgcaymanchem.com

N-Acylation with Propionyl Group: The remaining secondary amine at the N1 position is then acylated. This is accomplished by reacting the N-cinnamyl-2,6-dimethylpiperazine intermediate with an acylating agent like propionyl chloride or propionic anhydride. This step introduces the propionyl group, completing the synthesis of the AP-238 freebase. service.gov.uk

Hydrochloride Salt Formation

For analytical and research purposes, the basic AP-238 compound is often converted into its hydrochloride salt. caymanchem.com This is a standard acid-base reaction where the synthesized AP-238 freebase is dissolved in a suitable organic solvent and treated with a solution of hydrochloric acid (e.g., HCl in ethanol (B145695) or diethyl ether). The resulting AP-238 hydrochloride precipitates as a crystalline solid, which typically exhibits improved stability and solubility in aqueous media compared to the freebase. uc.ptcaymanchem.com

Stereochemical Considerations in Synthesis

The chemical structure of AP-238 contains multiple stereochemical features that are important to consider.

Piperazine Ring Stereocenters: The 2,6-dimethylpiperazine core possesses two chiral centers at the C2 and C6 positions. service.gov.uk This gives rise to diastereomers: a cis isomer (where the methyl groups are on the same side of the ring) and a trans isomer (where they are on opposite sides). Each of these diastereomers is chiral and can exist as a pair of enantiomers ((2R,6S)-meso for cis, and (2R,6R)- and (2S,6S)- for trans). Synthesis starting from achiral precursors without chiral resolution or asymmetric synthesis will typically produce a mixture of these stereoisomers. service.gov.uk The specific isomerism of the piperazine ring used in most syntheses is not always detailed, suggesting that a racemic mixture of diastereomers is often utilized. cfsre.orgservice.gov.uk

Cinnamyl Group Isomerism: The double bond in the cinnamyl group can exist as either an (E)- or (Z)-isomer. The IUPAC name for AP-238, 1-{2,6-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-yl}propan-1-one, explicitly specifies the (E)-isomer, indicating its importance for the compound's intended structure and activity. cfsre.orgcaymanchem.com

Table 2: Potential Stereoisomers of the 2,6-Dimethylpiperazine Core

| Isomer Type | Description | Number of Stereoisomers |

|---|---|---|

| trans | Methyl groups on opposite faces of the piperazine ring. | 1 pair of enantiomers (R,R and S,S) |

| cis | Methyl groups on the same face of the piperazine ring. | 1 meso compound (R,S) |

Strategies for Analogue and Derivative Synthesis

The synthesis of analogues and derivatives of AP-238 is a key strategy for conducting structure-activity relationship (SAR) studies. rsc.orgnih.gov These studies aim to understand how specific structural modifications affect the compound's interaction with biological targets, such as the µ-opioid receptor. researchgate.netservice.gov.uk Synthetic strategies for creating analogues generally involve systematically altering one of the three main components of the molecule: the N1-acyl group, the substitutions on the piperazine ring, or the N4-cinnamyl group. service.gov.uk

Structural Modification for Structure-Activity Relationship Studies

Research into the cinnamylpiperazine (B8809312) class of opioids has led to the synthesis of several key analogues, providing insight into the structural requirements for activity. service.gov.uk Modifications have focused on the length of the N-acyl chain and the substitution pattern on the piperazine ring. uc.ptservice.gov.uk

Piperazine Ring Substitution: The methyl groups on the piperazine ring of AP-238 are a key feature distinguishing it from its close analogue, bucinnazine (AP-237). researchgate.net Another analogue, 2-methyl-AP-237, features only one methyl group on the piperazine ring. Comparing the activity of these compounds helps to elucidate the role of the ring substituents. service.gov.uk For instance, a study by Fogarty et al. found AP-238 to be the most potent among a panel of tested cinnamylpiperazines in a µ-opioid receptor activation assay, highlighting the influence of the 2,6-dimethyl substitution. researchgate.netresearchgate.net

N-Acyl Group Modification: The N-propionyl group of AP-238 is shorter than the N-butyryl group found in AP-237 and 2-methyl-AP-237. uc.ptservice.gov.uk Early SAR studies on this class of compounds indicated that the length of this acyl chain significantly impacts analgesic potency, with the butyryl group often showing high potency. uc.pt The high potency of the propionyl-containing AP-238 suggests a nuanced relationship between chain length and receptor interaction. researchgate.net

Cinnamyl Group Modification: The N-cinnamyl group is considered critical for the potent activity observed in this series. uc.pt Analogues such as para-methyl-AP-237, which features a methyl group on the phenyl ring of the cinnamyl moiety, have been synthesized to probe the effects of substitution at this position. cfsre.orgservice.gov.uk

Table 3: Chemical Structures of AP-238 and Related Analogues for SAR Analysis

| Compound Name | N1-Acyl Group | Piperazine Ring Substitution | N4-Substituent | Reported Potency/Activity Note |

|---|---|---|---|---|

| AP-238 | Propionyl | 2,6-Dimethyl | Cinnamyl | Most potent in an in vitro µ-opioid receptor activation assay compared to other listed analogues. researchgate.netresearchgate.net |

| AP-237 (Bucinnazine) | Butyryl | Unsubstituted | Cinnamyl | A potent analgesic; one of the most potent in the original piperazine-amide series. uc.ptnih.gov |

| 2-Methyl-AP-237 | Butyryl | 2-Methyl | Cinnamyl | A structural isomer of AP-238; found to be highly efficacious at the µ-opioid receptor. researchgate.netservice.gov.uk |

| para-Methyl-AP-237 | Butyryl | Unsubstituted | para-Methylcinnamyl | An analogue designed to study the effect of substitution on the cinnamyl phenyl ring. cfsre.orgservice.gov.uk |

Deuterated Analogue Synthesis for Metabolic Research

The primary utility of a deuterated analogue, often referred to as a stable-isotope-labeled internal standard (SILS), is in quantitative mass spectrometry. acs.org By introducing a known amount of the deuterated standard into a biological sample (e.g., blood or urine) prior to extraction and analysis, it can serve as an internal reference. Since the deuterated and non-deuterated versions of the molecule exhibit nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. However, they are readily distinguishable by their mass-to-charge ratio (m/z). This allows for precise and accurate quantification of the target analyte, compensating for any loss of analyte during sample preparation or fluctuations in instrument response.

Furthermore, deuterated analogues are instrumental in the elucidation of metabolic pathways. ubc.canih.gov When a deuterated drug is administered in vivo or incubated with liver microsomes in vitro, the resulting metabolites will also carry the deuterium (B1214612) label. nih.gov This "tag" simplifies the process of identifying novel metabolites in complex biological matrices, as the mass spectrometer can be programmed to specifically search for the characteristic isotopic pattern of the deuterated compound and its metabolic products.

The synthesis of a deuterated analogue of AP-238 would involve the introduction of one or more deuterium atoms at specific positions within the molecule. The choice of labeling position is critical; it should be at a site that is not metabolically labile to ensure the label is retained in the major metabolites. Common strategies for the synthesis of deuterated compounds include:

Hydrogen Isotope Exchange (HIE): This method involves the exchange of protons for deuterons on the substrate molecule. acs.org This can be achieved using various deuterium sources, such as deuterated water (D₂O), deuterated solvents (e.g., deuterated methanol, MeOD), or deuterated acids, often in the presence of a catalyst. wikipedia.orgd-nb.info For AP-238, HIE could potentially be used to label positions on the aromatic ring or other accessible C-H bonds.

Use of Labeled Precursors: A more targeted approach involves incorporating deuterium through the use of a deuterated starting material or reagent in the synthetic pathway. ubc.caisotope.com For instance, in a hypothetical synthesis of AP-238, a deuterated version of the cinnamyl or propionyl moiety could be employed. This method offers greater control over the position and number of deuterium atoms incorporated.

Reductive Deuteration: This technique introduces deuterium by the reduction of a suitable functional group, such as a ketone, aldehyde, or double bond, using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst.

While specific literature detailing the synthesis of a deuterated AP-238 analogue is not currently available, the general principles of isotopic labeling are well-established and would be applicable. acs.orgnih.gov The resulting deuterated AP-238 would be an essential reference material for forensic laboratories and researchers studying the metabolism and pharmacokinetics of this emerging synthetic opioid.

A study on the human metabolism of AP-238 successfully identified numerous phase I and phase II metabolites using high-resolution mass spectrometry. core.ac.ukresearchgate.net The availability of a deuterated internal standard would significantly enhance the quantitative aspects of such studies, allowing for a more precise determination of the concentrations of AP-238 and its metabolites in biological samples.

Table of Research Findings on Deuterated Analogue Synthesis for Metabolic Research

| Research Area | Key Findings |

| Utility of Deuterated Standards | Deuterium-labeled compounds are widely used as internal standards for quantitative mass spectrometry in metabolic studies. acs.orgubc.ca |

| Metabolite Identification | The use of deuterated substrates can aid in the identification of novel metabolites in complex biological matrices. nih.govnih.gov |

| Synthetic Strategies | Common methods for synthesizing deuterated compounds include hydrogen isotope exchange, use of labeled precursors, and reductive deuteration. acs.org |

| Application in Opioid Analysis | While not specific to AP-238, deuterated standards are routinely used in the analysis of other opioids and drugs of abuse. |

| AP-238 Metabolism Studies | Studies have identified multiple metabolites of AP-238, highlighting the need for quantitative methods that would benefit from a deuterated standard. core.ac.ukresearchgate.net |

Molecular Interactions and Pharmacological Characterization in Preclinical Models

Receptor Binding Profiles

The initial characterization of a novel compound's pharmacological activity involves determining its binding affinity and selectivity for various biological targets. For synthetic opioids, the primary targets are the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Mu-Opioid Receptor Affinity and Selectivity

AP-238 is established as an agonist that binds to and activates the µ-opioid receptor (MOR). service.gov.ukwww.gov.uk While direct, quantitative binding affinity data (Kᵢ values) for AP-238 at the µ-opioid receptor are not extensively detailed in publicly available scientific literature, its activity at this receptor is confirmed through functional assays.

For comparative context, detailed binding studies have been conducted on its close structural analog, 2-methyl-AP-237. These studies revealed that 2-methyl-AP-237 binds to the rat µ-opioid receptor with an appreciable affinity, reflected by a Kᵢ value of 12.9 nM. who.int This affinity is, however, lower than that of established opioids like morphine and fentanyl. who.int

Delta and Kappa Opioid Receptor Interaction Analysis

Analysis of the interaction of AP-238 with delta (DOR) and kappa (KOR) opioid receptors is crucial for understanding its selectivity profile. Compounds that are highly selective for the MOR are often sought to minimize the side effects associated with activity at DOR and KOR.

Again, specific Kᵢ values for AP-238 at DOR and KOR are not readily found in the literature. However, studies on the acyl piperazine (B1678402) class, including the related compounds AP-237 and 2-methyl-AP-237, indicate a high degree of selectivity for the µ-opioid receptor over the delta and kappa subtypes. service.gov.ukwww.gov.ukwho.int For 2-methyl-AP-237, the binding affinity for DOR (Kᵢ = 2910 nM) and KOR (Kᵢ = 5259 nM) is substantially lower than for MOR, indicating a highly selective MOR-preferring profile. who.int This suggests that AP-238 likely shares a similar selectivity profile, though direct experimental confirmation is pending.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| AP-238 | µ-Opioid (MOR) | Data not available | N/A |

| AP-238 | δ-Opioid (DOR) | Data not available | N/A |

| AP-238 | κ-Opioid (KOR) | Data not available | N/A |

| 2-Methyl-AP-237 (analog) | µ-Opioid (MOR) | 12.9 | who.int |

| 2-Methyl-AP-237 (analog) | δ-Opioid (DOR) | 2910 | who.int |

| 2-Methyl-AP-237 (analog) | κ-Opioid (KOR) | 5259 | who.int |

In Vitro Functional Activity Assays

Functional assays are employed to determine whether a compound that binds to a receptor acts as an agonist (activator), antagonist (blocker), or inverse agonist. These assays measure the cellular response following compound application.

Agonist Efficacy at Opioid Receptors (e.g., β-arrestin 2 recruitment, GTPγS binding)

The activation of G-protein coupled receptors (GPCRs) like the MOR initiates several intracellular signaling cascades. Two key events are the activation of G-proteins and the recruitment of β-arrestin proteins, which are involved in signal desensitization and trafficking.

A study by Fogarty et al. characterized the MOR activation potential of AP-238 using a β-arrestin 2 (βarr2) recruitment assay. nih.gov In this assay, AP-238 was identified as the most potent among a panel of cinnamylpiperazines, with a half-maximal effective concentration (EC₅₀) of 248 nM. nih.govresearchgate.net The maximal efficacy (Eₘₐₓ) of the related compound 2-methyl-AP-237 was found to be 125% relative to the reference agonist hydromorphone, though it was substantially less efficacious than fentanyl. nih.gov

Another critical functional assay measures the binding of guanosine (B1672433) 5’-O-(3-thiotriphosphate), or [³⁵S]GTPγS, to G-proteins upon receptor activation. who.int While specific [³⁵S]GTPγS binding data for AP-238 is not detailed in the available literature, results for 2-methyl-AP-237 show it to be a low-potency (EC₅₀ = 620 nM) and low-efficacy agonist in this G-protein activation pathway. who.int

| Compound | Assay | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) | Reference |

|---|---|---|---|---|

| AP-238 | β-arrestin 2 Recruitment | 248 | Data not available | nih.govresearchgate.net |

| 2-Methyl-AP-237 (analog) | β-arrestin 2 Recruitment | Data not available | 125% (vs. Hydromorphone) | nih.gov |

| AP-238 | [³⁵S]GTPγS Binding | Data not available | Data not available | N/A |

| 2-Methyl-AP-237 (analog) | [³⁵S]GTPγS Binding | 620 | 46.7% (vs. DAMGO) | who.int |

Cellular Signaling Pathway Modulation (e.g., cAMP inhibition)

Currently, specific studies quantifying the IC₅₀ of AP-238 for the inhibition of adenylyl cyclase or cAMP accumulation have not been identified in the reviewed literature. However, based on its confirmed status as a MOR agonist, it is presumed to act via this canonical signaling pathway.

Molecular Modeling and Computational Chemistry

Computational methods provide valuable insights into the potential behavior of new compounds, complementing experimental data. These in silico techniques can predict pharmacokinetic properties and visualize potential interactions between a ligand and its receptor.

A comprehensive in silico study was conducted to predict the absorption, distribution, metabolism, and excretion (ADME) profile of AP-238. simulations-plus.comnih.gov This research utilized multiple computational models, including SwissADME, ADMET Predictor, and others. Key predictions from this study include:

High gastrointestinal absorption and blood-brain barrier permeability , suggesting a strong potential for psychoactive effects. simulations-plus.comnih.gov

Significant plasma protein binding and moderate to extensive tissue penetration. simulations-plus.comnih.gov

Metabolic simulations identified 11 potential primary metabolites and the likely involvement of major cytochrome P450 (CYP) isoforms, including CYP2B6, CYP2C19, CYP2D6, and CYP3A4. simulations-plus.comnih.gov

While this study provides a crucial pharmacokinetic overview, specific molecular docking and dynamics simulations detailing the precise binding pose of AP-238 within the MOR binding pocket are not yet available in the literature. Such studies are critical for understanding the structural basis of its agonist activity and for comparing its interaction patterns to those of other opioids like morphine or fentanyl. elifesciences.orgmdpi.com These computational approaches can reveal key amino acid residues involved in binding and help explain the observed potency and efficacy. mdpi.com

Ligand-Receptor Docking Simulations

Ligand-receptor docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., AP-238) to the binding site of a second molecule (the receptor, e.g., the µ-opioid receptor). mdpi.com The process involves placing the ligand in various conformations within the receptor's active site and calculating a "docking score," which estimates the strength of the interaction. nih.gov These simulations are crucial for understanding the molecular basis of a drug's activity.

While specific docking simulation results for AP-238 are not extensively detailed in publicly available literature, insights can be drawn from simulations of other opioids with the µ-opioid receptor (MOR). Molecular docking studies of classical and synthetic opioids with the MOR have identified key interactions that are critical for receptor activation. biorxiv.orgnrfhh.com For instance, simulations of morphine binding to the MOR highlight the importance of interactions with specific amino acid residues such as Aspartate 147 (D1473.32) and Tyrosine 148 (Y1483.33). biorxiv.org

Molecular dynamics (MD) simulations, which model the movement of every atom in the ligand-receptor complex over time, further refine the understanding of these interactions. wustl.edunih.gov MD simulations of the MOR bound to ligands like morphine and buprenorphine have shown that a salt bridge with D1493.32 is crucial for stabilizing the ligand within the binding pocket. nih.gov Given that AP-238 is a potent MOR agonist, it is highly probable that its binding is also stabilized by similar interactions with key residues within the MOR active site. The cinnamyl and propionyl groups of AP-238 would be expected to form significant contacts with residues in the transmembrane helices of the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. medchemexpress.cnbiorxiv.org These models are used to predict the activity or toxicity of new chemicals by comparing their structural features to those of known compounds. mdpi.com For novel substances like AP-238, in silico QSAR-based methods provide a rapid means of predicting potential toxicological endpoints and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govpensoft.net

Advanced toxicological assessments of AP-238 have been performed using multiple in silico methods to predict acute toxicity, organ-specific effects, and genotoxicity. researchgate.net The identification of a "toxicophore"—a specific molecular fragment associated with toxicity—in the AP-238 structure suggests a potential for adverse effects. pensoft.netresearchgate.net Specifically, the fragment connecting the benzene (B151609) ring to the piperazine ring has been identified as a potential toxicophore, suggesting a likelihood of lung, cardiovascular, and renal toxicity. researchgate.net

Predicted acute toxicity, expressed as LD₅₀ (the dose lethal to 50% of a test population), varies depending on the computational model and administration route, as shown in the table below.

| Species | Administration Route | Predicted LD₅₀ (mg/kg) | Toxicity Class |

|---|---|---|---|

| Rat | Oral | 666.43 - 1838.77 | 4 / 5 |

| Mouse | Intravenous | 53 | 3 |

Furthermore, comprehensive in silico studies have been conducted to predict the ADME profile of AP-238. nih.gov These models suggest high gastrointestinal absorption and permeability across the blood-brain barrier, which is consistent with its psychoactive potential. nih.gov Metabolic simulations have identified the probable involvement of several key cytochrome P450 (CYP) enzymes in its breakdown. nih.gov

| ADME Parameter | Prediction |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeability | High |

| Metabolizing Enzymes (Predicted) | CYP2B6, CYP2C19, CYP2D6, CYP3A4 |

| Primary Excretion Route | Hepatic |

Pharmacophore Modeling

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. researchgate.net A pharmacophore model for µ-opioid receptor agonists typically includes features such as an aromatic group, a positively ionizable center (like a protonated amine), and hydrogen bond acceptors or donors. researchgate.net

For the cinnamylpiperazine (B8809312) class of opioids, the core structure itself defines the basic pharmacophore. www.gov.uk In AP-238, these key features can be identified:

Aromatic Group: The phenyl group, part of the cinnamyl moiety, serves as the essential aromatic feature that likely engages in π-π stacking or hydrophobic interactions within the receptor.

Positively Ionizable Center: The piperazine ring contains nitrogen atoms that can be protonated at physiological pH, providing the positively charged center crucial for interacting with negatively charged residues, such as the key aspartate residue (D1473.32 or D1493.32), in the MOR binding site. www.gov.uknih.gov

Hydrogen Bond Acceptor: The oxygen atom of the propionyl group acts as a hydrogen bond acceptor, another common feature in opioid pharmacophores that helps to anchor the ligand in the receptor.

The fusion of an opioid pharmacophore with other chemical structures, such as the neurotensin (B549771) pharmacophore, is an approach used to design novel analgesics. acs.org The specific arrangement of the cinnamyl group, the dimethyl-substituted piperazine ring, and the propionyl group in AP-238 constitutes the unique pharmacophore that determines its potency and efficacy as a MOR agonist. www.gov.uknih.gov

Metabolic Pathways and Biotransformation in in Vitro and Preclinical Models

Phase I Metabolic Transformations

Phase I metabolism of AP-238 introduces or exposes functional groups on the parent molecule, primarily through hydroxylation, oxidation, dealkylation, and deacylation reactions. researchgate.net These transformations are the initial steps in rendering the compound more water-soluble. In vitro assays with pooled human liver microsomes (pHLM) have successfully identified numerous Phase I metabolites. researchgate.netcore.ac.uk

Hydroxylation is a predominant Phase I metabolic pathway for AP-238. researchgate.netcore.ac.uk This process primarily occurs on the cinnamyl moiety of the compound. core.ac.uk In vitro studies have led to the identification of several hydroxylated metabolites, with mono-hydroxylated versions being significant. researchgate.netcore.ac.uk The exact position of the hydroxyl group on the phenyl ring of the cinnamyl portion can vary, resulting in different isomers. core.ac.uk The hydroxylation can also take place on the piperazine (B1678402) moiety. core.ac.uk Combinations of hydroxylation with other metabolic reactions, such as dealkylation, have also been observed, leading to a diverse range of metabolites. researchgate.net

Table 1: Identified Hydroxylated Metabolites of AP-238

| Metabolite Type | Description | Metabolic Pathway |

|---|---|---|

| Mono-hydroxylated AP-238 | Addition of a single hydroxyl group, primarily on the cinnamyl moiety. core.ac.uk | Hydroxylation |

Oxidation is another key reaction in the Phase I metabolism of AP-238. researchgate.net While hydroxylation is a specific type of oxidation, other oxidative processes also contribute to the biotransformation of AP-238, though they are often discussed in combination with other reactions. researchgate.netresearchgate.net

Dealkylation and N-deacylation are significant metabolic routes for AP-238. researchgate.netcore.ac.uk The structure of AP-238 includes moieties that are susceptible to these enzymatic processes. N-deacylation, in combination with hydroxylation, forms some of the main metabolites found in vivo. core.ac.uk Dealkylation, often followed by hydroxylation, also produces major metabolites, with one of the most abundant being a dealkylated/monohydroxylated version of the parent compound. researchgate.net

Table 2: Key Dealkylation and Deacylation Metabolites

| Metabolite | Pathway |

|---|---|

| Dealkylated/Monohydroxylated AP-238 | N-Dealkylation combined with Hydroxylation researchgate.net |

The Phase I metabolism of AP-238 is mediated by the cytochrome P450 (CYP) enzyme superfamily. nih.gov In silico metabolic simulations have predicted the involvement of several major CYP isoforms. nih.gov The primary enzymes implicated in the metabolism of AP-238 include CYP3A4, CYP2D6, CYP2C19, and CYP2B6. nih.gov CYP3A4 is often a key enzyme in the metabolism of many drugs. mdpi.comnih.gov The involvement of these specific isoforms indicates a potential for drug-drug interactions with other substances that are substrates, inhibitors, or inducers of these same enzymes. nih.gov

Table 3: Predicted Cytochrome P450 Isoform Involvement in AP-238 Metabolism

| Enzyme Isoform | Predicted Role |

|---|---|

| CYP3A4 | Major metabolizing enzyme nih.gov |

| CYP2D6 | Involved in metabolism nih.gov |

| CYP2C19 | Involved in metabolism nih.gov |

Phase II Metabolic Transformations (e.g., Glucuronidation, Methylation)

Following Phase I reactions, AP-238 metabolites can undergo Phase II conjugation to further increase their water solubility and facilitate excretion. longdom.orgdrughunter.com For AP-238, O-methylation has been identified as a Phase II pathway, particularly for hydroxylated metabolites. core.ac.ukresearchgate.net While glucuronidation is a common and major Phase II reaction for many opioids, specific studies focusing on AP-238 glucuronide or sulfate (B86663) conjugates are limited, with methylation being more explicitly reported in some metabolic studies. core.ac.uk

In Vitro Metabolic Stability Assessment (e.g., Pooled Human Liver Microsomes, HepaRG Cells)

In vitro metabolic stability assays are used to predict how quickly a compound will be metabolized in the body. researchgate.netsrce.hr For AP-238, these studies have been performed using pooled human liver microsomes (pHLM). researchgate.netcore.ac.uk These assays involve incubating the compound with pHLM and measuring the rate at which the parent compound disappears over time. springernature.com The use of pHLM is a standard method for assessing Phase I metabolic stability. srce.hr The results from these in vitro assays help in predicting in vivo parameters like hepatic clearance. researchgate.net While specific quantitative data on the intrinsic clearance of AP-238 is not detailed in the provided context, the identification of numerous metabolites in pHLM assays suggests that it undergoes significant metabolic breakdown. researchgate.netcore.ac.uk Hepatocytes, which contain both Phase I and Phase II enzymes, offer a more comprehensive in vitro model but specific data from HepaRG cell assessments for AP-238 was not found in the search results. nih.gov

Table 4: In Vitro Models for AP-238 Metabolic Assessment

| In Vitro Model | Application | Finding |

|---|

Metabolite Characterization in Animal Models (e.g., Zebrafish Larvae)

The zebrafish (Danio rerio) larvae model has emerged as a valuable tool for studying the metabolism of novel synthetic opioids (NSOs) like AP-238. depositolegale.itresearchgate.net This model is advantageous because it requires less time and resources and involves less complex ethical procedures compared to mammalian models. researchgate.net

In a study evaluating the metabolic pathways of several NSOs, zebrafish larvae were exposed to various compounds, including AP-238. researchgate.net Analysis of the larvae extracts using UPLC coupled to an Orbitrap high-resolution mass spectrometer identified several metabolites. The primary biotransformations observed for the tested cinnamylpiperazines and 2-benzylbenzimidazoles were monohydroxylation, N-dealkylation, and O-dealkylation. researchgate.net

While studies on other opioids have shown both similarities and minor differences in metabolic pathways between zebrafish larvae and mice, the zebrafish model is considered a valid and suitable tool for the initial identification of metabolites. depositolegale.itresearchgate.net For instance, in the case of ocfentanil, hydroxylation was the main metabolic route in zebrafish, whereas O-demethylation was predominant in mice. researchgate.net For AP-238 and related compounds, the zebrafish model provides crucial early-stage data on potential metabolic pathways. researchgate.net

Table 1: Summary of AP-238 Metabolic Pathways Observed in Zebrafish Larvae

| Metabolic Reaction | Description |

|---|---|

| Monohydroxylation | Addition of one hydroxyl (-OH) group to the molecule. |

| N-dealkylation | Removal of an alkyl group from a nitrogen atom. |

| O-dealkylation | Removal of an alkyl group from an oxygen atom. |

Data derived from a study on cinnamylpiperazines and 2‐benzylbenzimidazoles, including AP-238. researchgate.net

In Silico Prediction of Metabolic Fate

Computational, or in silico, approaches are increasingly used to predict the metabolic fate of new chemical entities, offering a rapid and ethical alternative to traditional testing methods. nih.govnih.govrmit.edu.vn For AP-238, a comprehensive prediction of its Absorption, Distribution, Metabolism, and Excretion (ADME) parameters has been conducted using a multi-in silico approach. nih.govrmit.edu.vn

These metabolic simulations identified 11 primary metabolites of AP-238. nih.govrmit.edu.vn The predictions highlighted the significant involvement of several major cytochrome P450 (CYP) isoforms in its metabolism, including CYP2B6, CYP2C19, CYP2D6, and CYP3A4. nih.govrmit.edu.vn The involvement of these key enzymes suggests that AP-238 undergoes extensive CYP-mediated metabolism. rmit.edu.vn The use of various in silico tools provides critical pharmacokinetic insights that can help in the early toxicological assessment of novel synthetic opioids. nih.govrmit.edu.vn

Table 2: In Silico Tools and Predictions for AP-238 Metabolism

| In Silico Method/Tool | Prediction for AP-238 | Reference |

|---|---|---|

| Multiple platforms (SwissADME, pkCSM, XenoSite, etc.) | Identification of 11 primary metabolites. | nih.govrmit.edu.vn |

| Metabolic simulation software | Involvement of major CYP isoforms: CYP2B6, CYP2C19, CYP2D6, CYP3A4. | nih.govrmit.edu.vn |

| Knowledge-based algorithms (e.g., Meteor) | Forecast plausible biotransformation pathways based on curated mechanistic rules. | pensoft.net |

This table summarizes findings from comprehensive in silico studies on AP-238. nih.govrmit.edu.vnpensoft.net

Analytical Chemistry Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental analytical technique used to separate complex mixtures. For the analysis of AP-238, both gas and liquid chromatography are utilized, typically coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like AP-238. proquest.com In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.

GC-MS has been successfully employed for the identification and quantification of AP-238 in seized powder samples. nih.govresearchgate.net The identification is confirmed by comparing the resulting mass spectrum of the analyte with that of a known reference standard. cfsre.org A validated GC-MS method determined a limit of detection (LOD) of 1.01 µg/mL and a limit of quantification (LOQ) of 3.40 µg/mL for AP-238. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Instrument | Agilent 5975 Series GC/MSD System | cfsre.org |

| Sample Preparation | Standard diluted in methanol | cfsre.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | cfsre.org |

| Limit of Detection (LOD) | 1.01 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 3.40 µg/mL | researchgate.net |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) offers high sensitivity and selectivity for compounds that are not amenable to GC-MS, such as those that are thermally labile or have low volatility. This technique is particularly valuable for analyzing AP-238 in biological matrices like blood and urine, where the parent compound and its metabolites are present. nih.gov

Studies have utilized LC-QTOF-MS to investigate the metabolism of AP-238, identifying numerous phase I and phase II metabolites in human liver microsomes, as well as in blood and urine samples. nih.govresearchgate.net The high-resolution mass spectrometry capabilities of QTOF instruments allow for the accurate mass measurement of precursor and product ions, facilitating the confident identification of the parent drug and its biotransformation products. nih.govresearchgate.net The identification of AP-238 is confirmed by comparing its retention time and mass spectral data against an acquired reference material. cfsre.org

| Parameter | Description | Source |

|---|---|---|

| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC | cfsre.org |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | cfsre.org |

| Mobile Phase A | Ammonium formate (10 mM, pH 3.0) | cfsre.org |

| Mobile Phase B | Methanol/acetonitrile (50:50) | cfsre.org |

| Flow Rate | 0.4 mL/min | cfsre.org |

| Gradient | Initial: 95% A:5% B; 5% A:95% B over 13 min; 95% A:5% B at 15.5 min | cfsre.org |

| Retention Time | 5.43 min | cfsre.org |

| Ionization Mode | Collision Energy Spread (35±15 eV) | cfsre.org |

High-Performance Liquid Chromatography (HPLC) is the separation backbone of LC-MS analysis and a cornerstone technique for the quantification of drugs in various formulations. basicmedicalkey.com In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). basicmedicalkey.com The separation is based on the differential partitioning of the analyte between the two phases. basicmedicalkey.com

For AP-238, reversed-phase HPLC is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water with an organic modifier like acetonitrile or methanol, and additives such as formic acid or ammonium formate to control pH and improve peak shape. cfsre.orgbasicmedicalkey.com The separation parameters detailed in the LC-QTOF-MS section, such as the C18 column and the specific mobile phase gradient, are directly applicable to the HPLC methodology for AP-238. cfsre.org A UV/visible detector is commonly used in standalone HPLC systems, though for forensic applications, coupling to a mass spectrometer is preferred for its superior specificity. basicmedicalkey.com

Spectroscopic and Spectrometric Techniques

These techniques analyze the interaction of matter with electromagnetic radiation to provide information about a substance's identity and structure.

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solid and liquid samples in their native state with minimal or no sample preparation. nist.gov It works by directing a heated stream of excited gas (typically helium or nitrogen) at the sample, which desorbs and ionizes the analytes. nist.gov These ions are then directed into the inlet of a mass spectrometer for analysis.

DART-MS has been effectively used as a rapid screening tool for the preliminary identification of AP-238 in seized powders. nih.govresearchgate.net In one case, DART-MS analysis of a white powder sample showed the presence of AP-238, an identification that was subsequently confirmed by GC-MS. nih.govresearchgate.net This highlights the utility of DART-MS in forensic laboratories for high-throughput screening of suspected drug samples before confirmatory analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical method for determining the precise molecular structure of organic compounds. wikipedia.org The technique is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. wikipedia.org The resulting NMR spectrum provides detailed information about the chemical environment of each nucleus, allowing for the elucidation of the compound's atomic connectivity and three-dimensional structure. wikipedia.org

While specific NMR data for AP-238 is not detailed in the provided search context, NMR spectroscopy serves as an essential tool for the unambiguous structural confirmation of new psychoactive substances. For a novel compound like AP-238, techniques such as proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional experiments (e.g., COSY, HSQC, HMBC), would be used to characterize a reference standard. encyclopedia.pub This confirmed structural data is vital for validating the findings of other analytical methods like GC-MS and LC-MS and ensuring accurate identification in forensic casework. nih.gov

Method Validation in Research Contexts

Method validation is a critical process in analytical chemistry to ensure that a specific method is suitable for its intended purpose. For a novel compound like AP-238, this involves demonstrating the method's linearity, sensitivity (limit of detection and quantitation), accuracy, and precision. sciex.comcore.ac.uk These validation parameters are essential for the reliable interpretation of analytical results in a research or forensic setting.

The linearity of an analytical method establishes the proportional relationship between the concentration of an analyte and the analytical signal over a defined range. The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Several studies have reported these validation parameters for AP-238 in various matrices. For example, a direct injection LC-MS/MS method for the analysis of NPS in wastewater reported a linear range of 5–212 ng/L with a coefficient of determination (r²) of 0.9968. sciex.com The same study determined the LOD and LOQ to be 5.2 ng/L and 17.2 ng/L, respectively. sciex.com In another study focusing on the analysis of AP-238 in serum and urine, the LOD was found to be 0.3 ng/mL, with a lower limit of quantitation (LLOQ) set at 1.0 ng/mL over a calibration range of 1.0 to 100 ng/mL. core.ac.uk A highly sensitive LC-QqQ-MS method for hair analysis showed an LOD and LOQ range of 0.04-2 pg/mg and 0.1-7 pg/mg, respectively, with calibration curves demonstrating linearity with R² values between 0.9976 and 0.9998. memberclicks.net

| Matrix | Analytical Method | Linear Range | R² | LOD | LOQ/LLOQ | Source |

|---|---|---|---|---|---|---|

| Wastewater | LC-MS/MS | 5–212 ng/L | 0.9968 | 5.2 ng/L | 17.2 ng/L | sciex.com |

| Serum/Urine | LC-MS/MS | 1.0–100 ng/mL | N/A | 0.3 ng/mL | 1.0 ng/mL | core.ac.uk |

| Hair | LC-QqQ-MS | N/A | 0.9976-0.9998 | 0.04-2 pg/mg | 0.1-7 pg/mg | memberclicks.net |

Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent bias. Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, typically expressed as the relative standard deviation (%RSD).

A study involving the analysis of AP-238 in whole blood for a clinical case reported on the accuracy and precision of their analytical method. unimelb.edu.au The precision was determined from five replicate quality controls at low (0.03 ng/mL) and high (2 ng/mL) concentrations, with RSDs of 3.0% and 2.0%, respectively. unimelb.edu.au The accuracy, calculated as bias, was -0.5% at the low concentration and -0.2% at the high concentration. unimelb.edu.au In a separate study on wastewater analysis, the precision of the method for AP-238 was evaluated at three spiking levels, with %RSD values of 9.7%, 4.2%, and 2.5%. sciex.com

| Matrix | Concentration Level | Precision (%RSD) | Accuracy (Bias %) | Source |

|---|---|---|---|---|

| Whole Blood | Low (0.03 ng/mL) | 3.0% | -0.5% | unimelb.edu.au |

| High (2 ng/mL) | 2.0% | -0.2% | ||

| Wastewater | Spiking Level 1 | 9.7% | N/A | sciex.com |

| Spiking Level 2 | 4.2% | N/A | ||

| Spiking Level 3 | 2.5% | N/A |

Application in Forensic Chemical Analysis Research

The validated analytical methods for AP-238 are instrumental in forensic chemical analysis research. The identification of AP-238 in seized drug samples is a key application. For instance, a case report detailed the identification of AP-238 in a powder sample that was sold online as bucinnazine (AP-237). researchgate.netnih.gov The analysis was conducted using Direct Analysis in Real Time-Mass Spectrometry (DART-MS) and confirmed by GC-MS, highlighting the importance of these techniques in identifying mislabeled or counterfeit products on the illicit drug market. nih.gov

Furthermore, the detection of AP-238 and its metabolites in biological samples is crucial for forensic toxicology investigations to determine the cause of intoxications and fatalities. nih.gov Research into the human metabolism of AP-238 has led to the identification of numerous phase I and phase II metabolites, which can serve as biomarkers of consumption. nih.gov The ability to detect these metabolites is often critical for documenting substance use, especially when the parent drug is present in very low concentrations. nih.gov The application of high-resolution mass spectrometry has been particularly valuable in these metabolic studies. nih.gov In silico toxicology studies are also being explored to predict the toxicity and potential metabolites of new synthetic opioids like AP-238, which can aid forensic toxicologists in their investigations. nih.gov The presence of AP-238 has been confirmed in toxicology cases, underscoring its relevance in forensic casework. cfsre.org

Toxicological Mechanisms in Preclinical and Computational Models

In Silico Toxicological Predictions

Computational toxicology, or in silico modeling, offers a rapid and resource-efficient means of predicting the potential toxicity of novel chemical entities like AP-238. nih.gov By leveraging data from known substances, these models can estimate a compound's likely effects, including acute toxicity, organ-specific damage, cardiotoxicity, and genotoxicity. researchgate.netnih.gov A 2024 study by Jurowski et al. utilized nine different "green" in silico methods to perform a comprehensive toxicological assessment of AP-238. nih.govnih.gov

The acute toxicity of a substance is often quantified by its LD50 (Lethal Dose, 50%) value, which represents the dose required to be lethal to 50% of a tested population. nih.gov In silico models predicted the theoretical LD50 (t-LD50) for AP-238 in both rats and mice across various routes of administration. nih.govresearchgate.net

For mice, the highest toxicity was predicted for the intravenous route, with a t-LD50 of 53 mg/kg. nih.gov Other routes were predicted to be less toxic in mice, with t-LD50 values of 300 mg/kg for intraperitoneal administration, 440 mg/kg for subcutaneous administration, and 620 mg/kg for oral administration. nih.gov In rats, oral administration was associated with a lower toxicity range, with predicted t-LD50 values falling between 666.43 and 1838.77 mg/kg, depending on the specific predictive model used. researchgate.netnih.gov

Table 1: Predicted Acute Toxicity (t-LD50) of AP-238 in Rodents

| Species | Administration Route | Predicted LD50 (mg/kg) |

|---|---|---|

| Mouse | Intravenous | 53 |

| Mouse | Intraperitoneal | 300 |

| Mouse | Subcutaneous | 440 |

| Mouse | Oral | 620 |

| Rat | Oral | 666.43 - 1838.77 |

Data sourced from in silico predictive models. nih.govresearchgate.netnih.gov

In silico analysis of AP-238's chemical structure identified specific toxicophores—molecular fragments associated with toxicity—that suggest a potential for organ-specific damage. researchgate.netnih.gov The fragment connecting the benzene (B151609) ring to the piperazine (B1678402) ring, including specific carbon atoms near the nitrogen atom, was highlighted in these predictions. nih.govresearchgate.net

The highest likelihood of organ-specific toxicity was predicted for the lungs, with a probability of 61%. researchgate.netnih.gov The cardiovascular system and renal system were also identified as potential targets, with predicted toxicity risks of 58% and 56%, respectively. nih.govresearchgate.netnih.gov A lower likelihood of liver toxicity (14%) was also noted. researchgate.net

A critical aspect of cardiotoxicity assessment for many compounds is their potential to interact with the human Ether-à-go-go-Related Gene (hERG) potassium channel. mdpi.comrsc.org Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, leading to a prolonged QT interval, which increases the risk of potentially fatal arrhythmias like Torsade de Pointes. nih.govresearchgate.net

For AP-238, in silico assessments of its effect on the hERG channel yielded varied results. researchgate.netnih.gov Some predictive models suggested a nonsignificant impact, while others indicated a moderate risk of interaction. nih.gov However, the reliability of these specific predictions was noted to be low, highlighting the challenges in accurately assessing the cardiotoxic potential of novel substances using purely computational methods. nih.govresearchgate.netnih.gov

Genotoxicity refers to a substance's ability to damage genetic material (DNA), potentially leading to mutations. The Ames test is a widely used assay to assess a chemical's mutagenic potential. nih.gov In silico predictions for AP-238's genotoxicity presented a mixed and uncertain view. nih.govresearchgate.net

Table 2: In Silico Genotoxicity Prediction for AP-238 (Ames Test)

| Predictive Model | Result | Reliability / Confidence |

|---|---|---|

| Percepta | Low probability (14%) of positive test | Moderate confidence (46%) |

| PreADMET | Mutagenic potential indicated | Not specified |

| VEGA-Consensus | Non-mutagenic | Not specified |

| ADMETlab | Non-mutagenic | Not specified |

| OCHEM | Non-mutagenic | Not specified |

Data sourced from a comparative analysis of in silico predictive models. nih.govresearchgate.net

In Vitro Cytotoxicity Mechanisms (e.g., SY-5Y neuroblastoma cells)

In vitro cytotoxicity studies using cultured cell lines are essential for understanding a compound's direct effects at a cellular level. The human neuroblastoma SH-SY5Y cell line is a common model for assessing the neurotoxicity of substances. nih.govscielo.br Such studies can elucidate mechanisms of cell death, such as apoptosis, and measure cellular stress markers like the production of reactive oxygen species (ROS) and the activation of caspases. nih.govmdpi.com

As of the latest available data, specific studies detailing the in vitro cytotoxicity mechanisms of AP-238 in SY-5Y neuroblastoma cells have not been published. Research in this area would be necessary to determine its direct effects on neuronal cell viability and to explore potential pathways of neurotoxicity.

Preclinical Animal Model Studies for Toxicodynamic Mechanisms (e.g., Zebrafish larvae)

The zebrafish (Danio rerio) larva is increasingly used as an alternative animal model in toxicology. researchgate.netunica.it Its genetic and physiological homology to humans, coupled with rapid development, makes it a suitable model for studying the toxic effects of new psychoactive substances, including synthetic opioids. researchgate.netfrontiersin.org

Studies on synthetic opioids similar to AP-238 have used zebrafish larvae to assess acute toxicity, morphological defects, and cellular death. researchgate.net In one study, various novel synthetic opioids were found to induce high rates of morphological defects and significant cellular death, as quantified by acridine (B1665455) orange staining, which marks apoptotic cells. researchgate.netdepositolegale.it While these findings highlight the utility of the zebrafish model for this class of compounds, specific toxicodynamic studies characterizing the effects of AP-238 in zebrafish larvae are not yet detailed in the literature. However, one in vitro study noted that AP-238 was the most potent among a panel of tested cinnamylpiperazine (B8809312) opioids in activating the µ-opioid receptor. researchgate.net

Identification of Toxicophores and Structure-Toxicity Relationships

In the realm of toxicology, a "toxicophore" refers to a specific structural feature or molecular fragment within a chemical compound that is responsible for its toxic properties. numberanalytics.com The identification of such toxicophores is a critical step in understanding the mechanisms of toxicity and in predicting the potential adverse effects of new chemical entities. numberanalytics.compensoft.net Computational, or in silico, methods are increasingly employed to predict the toxicological profiles of novel psychoactive substances like AP-238 (hydrochloride), offering a rapid and ethical alternative to traditional animal testing. researchgate.netnih.gov These computational models analyze a molecule's structure to identify fragments associated with known toxicities, thereby flagging potential "hot spots" for adverse effects. pensoft.net

Advanced in silico toxicological assessments of AP-238 have been conducted using various computational methods to evaluate its potential for acute toxicity, organ-specific effects, genotoxicity, and cardiotoxicity. researchgate.net These studies are crucial for understanding the compound's risk profile from a molecular standpoint. nih.gov

Identified Toxicophore in AP-238:

A key toxicophore identified in the AP-238 molecule is the fragment that connects the benzene ring to the piperazine ring. This includes the α, β, and γ carbon atoms located near the nitrogen atom of the piperazine ring. researchgate.netnih.gov This specific structural element is believed to be the primary contributor to the compound's toxic characteristics. nih.gov The biotransformation of the molecule can lead to the formation of this toxicophore. researchgate.net

Structure-Toxicity Relationships and Organ-Specific Toxicity:

The identification of this toxicophore in AP-238 has led to predictions of organ-specific toxicity. Computational models suggest a significant likelihood of adverse effects on several organ systems. The predicted probabilities of toxicity for specific organs are detailed in the table below.

| Organ or Organ System | Predicted Probability of Toxicity (%) | Potential Toxic Effect(s) |

|---|---|---|

| Lungs | 61% | Dyspnea |

| Cardiovascular System | 58% | Not specified |

| Renal System (Kidneys) | 56% | Not specified |

| Blood | 38% | Not specified |

The data in this table is derived from in silico predictions and highlights potential areas of concern. researchgate.netnih.gov

The high probability of lung toxicity (61%) is particularly noteworthy, suggesting that the lungs may be a primary target for the adverse effects of AP-238. researchgate.netnih.gov This is of particular importance when considering routes of administration that involve inhalation. nih.gov

Cardiotoxicity and hERG Channel Interaction:

Genotoxicity:

Evaluations of AP-238's potential to cause genetic mutations (genotoxicity) have also yielded mixed results. researchgate.netnih.gov The probability of a positive Ames test, a common assay for mutagenicity, was predicted to be low to moderate. researchgate.net While this indicates some uncertainty, the general consensus from multiple computational models is that AP-238 has a reduced risk of genetic toxicity. researchgate.netnih.gov

Structure-Activity Relationship in Related Compounds:

AP-238 belongs to the broader class of benzimidazole (B57391) opioids. wikipedia.org Structure-activity relationship (SAR) studies within this class have revealed key structural modifications that influence opioid activity and, by extension, potential toxicity. The benzimidazole core is the defining chemical feature of this class. wikipedia.org For instance, in the related "nitazene" subgroup, the removal of the 5-nitro group from the benzimidazole ring has been shown to consistently and significantly decrease potency at the µ-opioid receptor. nih.gov This highlights the critical role of specific substituents on the benzimidazole structure in determining the pharmacological and toxicological profile of these compounds.

Research Applications and Future Directions

AP-238 (hydrochloride) as a Pharmacological Research Probe

AP-238 acts as a potent agonist for the μ-opioid receptor (MOR), with a reported EC50 of 248 nM. medchemexpress.comnih.govresearchgate.netuni-freiburg.de This makes it a valuable tool for researchers investigating the intricacies of opioid receptor signaling. Unlike classical opioids such as morphine, or the highly potent fentanyl class, AP-238 belongs to the structurally distinct cinnamylpiperazine (B8809312) class. cfsre.org This structural uniqueness allows scientists to probe the binding pockets and activation mechanisms of the MOR from a different angle, potentially revealing new insights into receptor-ligand interactions.

By comparing the effects of AP-238 with other MOR agonists, researchers can dissect the specific pathways involved in analgesia and other physiological responses mediated by the μ-opioid receptor. medchemexpress.com Furthermore, its distinct structure can be used to design and validate new computational models of opioid receptor binding and activation. researchgate.net

Development of Analytical Reference Standards for Research

The emergence of AP-238 and other novel synthetic opioids necessitates the development of high-purity analytical reference standards. caymanchem.comsapphirebioscience.comglpbio.comcaymanchem.com These standards are crucial for forensic laboratories, law enforcement agencies, and clinical toxicology to accurately identify the compound in seized materials and biological samples. caymanchem.comsapphirebioscience.comglpbio.comcaymanchem.com The availability of a well-characterized reference standard for AP-238 (hydrochloride) allows for the validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the reliability and accuracy of forensic and clinical testing. cfsre.orgwho.int

The characterization of AP-238 and its structural isomers, like 2-methyl AP-237 and para-methyl AP-237, highlights the importance of precise analytical differentiation. cfsre.org Although they share the same parent mass, their distinct chemical behaviors and mass fragmentation patterns allow for their individual identification when appropriate reference standards are used. cfsre.org

Contribution to Understanding Novel Synthetic Opioid Chemistry

AP-238 is a key compound in the expanding class of cinnamylpiperazine synthetic opioids. cfsre.org Its chemical structure, characterized by a piperazine (B1678402) core and a cinnamyl moiety, distinguishes it from fentanyl and its analogues, which possess a piperidine (B6355638) core and a phenethyl group. nih.govcore.ac.uk The study of AP-238 and its analogues contributes significantly to the broader understanding of structure-activity relationships (SAR) within this novel class of opioids.

Chemical modifications to the core structure of AP-237, the parent compound, have led to derivatives like AP-238 with altered potencies and efficacies. service.gov.uk For instance, the addition of 2,6-dimethyl groups on the piperazine ring and a change in the acyl group length differentiates AP-238 from AP-237. core.ac.ukservice.gov.uk Research into these modifications helps chemists understand how subtle structural changes can impact a compound's interaction with the μ-opioid receptor.

Table 1: Comparison of Potency for Selected Cinnamylpiperazine Opioids

| Compound | EC50 (nM) | Emax (relative to hydromorphone) |

|---|---|---|

| AP-238 | 248 | Not specified in this context |

| 2-methyl AP-237 | Not specified in this context | 125% |

| Hydromorphone | 26.9 | 100% |

Data sourced from Fogarty et al. (2022) nih.govcore.ac.uk

This growing body of knowledge is critical for predicting the pharmacological profiles of newly emerging synthetic opioids and for developing strategies to counteract their effects.

Implications for Rational Design of New Chemical Entities in Medicinal Chemistry

The exploration of AP-238's structure and activity provides valuable data for the rational design of new chemical entities (NCEs) in medicinal chemistry. jelsciences.comiqpc.comliverpool.ac.uk While AP-238 itself is associated with harm, the principles learned from its interaction with the μ-opioid receptor can inform the development of safer and more effective analgesics.

By understanding the specific structural features of AP-238 that contribute to its potency and potential for adverse effects, medicinal chemists can aim to design new molecules that retain analgesic properties while minimizing undesirable side effects. This could involve modifying the cinnamylpiperazine scaffold to alter receptor binding affinity, signaling pathways, or metabolic stability. The goal is to create NCEs with improved therapeutic windows, offering better pain management with a lower risk profile.

Unexplored Research Avenues and Methodological Advancements

Despite the growing body of research, several avenues regarding AP-238 remain underexplored. The long-term pharmacological and toxicological effects of AP-238 are not yet fully understood. core.ac.uk Further in-depth studies are needed to characterize its complete metabolic profile, including the identification of all major and minor metabolites and their potential activity. uni-freiburg.decore.ac.ukresearchgate.net

Methodological advancements will be key to this future research. The development of more sensitive and specific analytical techniques will aid in the detection of AP-238 and its metabolites at very low concentrations in complex biological matrices. mdpi.comresearchgate.net Furthermore, advanced in silico modeling and simulation techniques can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of AP-238 and other emerging synthetic opioids, providing valuable insights for both toxicological assessment and the design of new therapeutic agents. nih.govnih.gov The use of green chemistry principles in the synthesis and analysis of these compounds is another area for future development. tandfonline.com

Q & A

Basic: What experimental safety protocols are critical when handling AP-238 (hydrochloride) in laboratory settings?

AP-238 (hydrochloride) requires strict adherence to safety measures due to its opioid activity and potential respiratory hazards. Key protocols include:

- Engineering Controls : Use fume hoods or local exhaust ventilation to minimize airborne exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (NIOSH-approved) is advised during powder handling .

- Decontamination : Facilities must have eyewash stations and safety showers. Post-handling, wash skin thoroughly and dispose of waste via approved biohazard protocols .

- Training : Documented training on SOPs and emergency procedures is mandatory for all personnel .

Basic: How is AP-238 (hydrochloride) structurally characterized and differentiated from analogs like AP-237?

AP-238’s structural identification relies on advanced analytical techniques:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Compare retention times (e.g., 5.43 min for AP-238 vs. 5.53 min for reference standards) and fragmentation patterns. Key ions (e.g., m/z 323.2 for the protonated molecule) and collision-induced dissociation (CID) profiles distinguish it from analogs .

- Reference Standards : Use certified materials (e.g., Cayman Chemical’s Batch 0592812-2) for calibration and validation .

Basic: What in silico tools predict the ADME properties of AP-238 (hydrochloride), and what are their limitations?

AP-238’s absorption, distribution, metabolism, and excretion (ADME) are modeled using:

- ACD/Labs Percepta : Predicts high oral bioavailability (~75%) and blood-brain barrier permeability.

- SwissADME : Estimates moderate plasma protein binding (~65%) and CYP450-mediated metabolism.

- Limitations : These tools may not fully capture interspecies variability or in vivo metabolite formation, necessitating in vitro hepatocyte assays for validation .

Advanced: How do researchers resolve contradictions between predicted and observed metabolic interactions of AP-238 (hydrochloride)?

Discrepancies between in silico predictions (e.g., CYP3A4/2D6 metabolism) and empirical data (e.g., unexpected inhibition of CYP2C19) require:

- In Vitro Microsomal Assays : Test competitive vs. non-competitive enzyme inhibition using human liver microsomes.

- Pharmacokinetic Modeling : Adjust parameters like inhibition constants (Kᵢ) and intrinsic clearance rates to refine predictions .

- Multi-Software Cross-Validation : Compare outputs from pkCSM, XenoSite, and SwissADME to identify consensus pathways .

Advanced: What analytical validation criteria ensure reliable forensic differentiation of AP-238 from structurally similar NPS?

For forensic applications, method validation includes:

- Specificity : Confirm baseline separation from analogs (e.g., AP-237) using high-resolution MS/MS and optimized chromatographic conditions (e.g., C18 columns, gradient elution).

- Precision/Accuracy : Achieve ≤5% RSD in intraday/interday reproducibility tests.

- Limit of Detection (LOD) : Establish LOD ≤ 0.1 ng/mL via spiked matrix studies (e.g., urine, serum) .

Advanced: How should researchers design experiments to address discrepancies in AP-238’s in vitro vs. in vivo toxicity profiles?

Contradictions (e.g., in vitro cytotoxicity vs. in vivo neurotoxicity) demand:

- Tiered Testing :

- In Vitro : Use neuronal cell lines (e.g., SH-SY5Y) to assess mitochondrial dysfunction and oxidative stress.

- In Vivo : Conduct rodent studies with dose-response curves, focusing on respiratory depression and locomotor activity.

- Mechanistic Studies : Apply transcriptomics/proteomics to identify off-target receptors (e.g., σ-1) that may explain unexpected effects .

Advanced: What methodologies validate the purity of AP-238 (hydrochloride) reference standards for quantitative analysis?

Certified reference materials require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.